molecular formula C20H19NO2 B3001862 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid CAS No. 724749-09-1

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid

Cat. No.: B3001862
CAS No.: 724749-09-1
M. Wt: 305.377
InChI Key: OTLWNNUDCRJZLG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic environment to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
  • 2-(2,5-Dimethylphenyl)-8-propylquinoline-4-carboxylic acid
  • 2-(2,5-Dimethylphenyl)-8-butylquinoline-4-carboxylic acid

Uniqueness

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds. Its ethyl group at the 8-position and the carboxylic acid group at the 4-position are particularly noteworthy, as they may influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-4-14-6-5-7-15-17(20(22)23)11-18(21-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWNNUDCRJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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